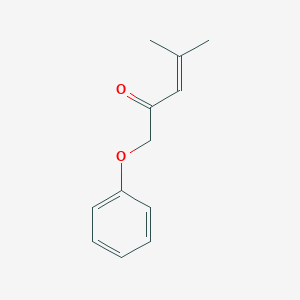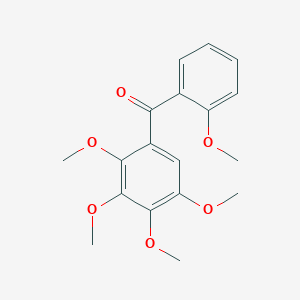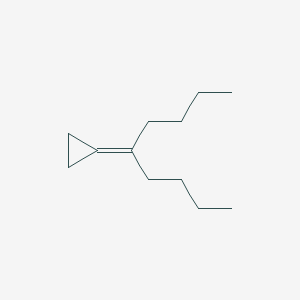
4-Methyl-1-phenoxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenoxypent-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by a phenoxy group attached to a pentenone chain, which includes a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenoxypent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the pentenone, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-phenoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
4-Methyl-1-phenoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various proteins or enzymes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism by which 4-Methyl-1-phenoxypent-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity or altering their function. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the carbonyl group may participate in nucleophilic attacks.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpent-3-en-2-one: Lacks the phenoxy group, making it less versatile in aromatic substitution reactions.
Phenylacetone: Contains a phenyl group instead of a phenoxy group, leading to different reactivity patterns.
4-Phenoxypent-3-en-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Methyl-1-phenoxypent-3-en-2-one stands out due to the presence of both a phenoxy group and a methyl group, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various research fields highlight its significance.
Propiedades
| 113866-37-8 | |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-methyl-1-phenoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-11(13)9-14-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clave InChI |
FATIKYVBRMQDEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)COC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)



